molecular formula C46H74BrN3O13S B1264432 Combivent Respimat CAS No. 1031840-23-9

Combivent Respimat

Número de catálogo: B1264432
Número CAS: 1031840-23-9
Peso molecular: 989.1 g/mol
Clave InChI: KVNRKLOLUZSPOE-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

Aplicaciones Científicas De Investigación

Management of COPD

Combivent Respimat is indicated for the treatment of patients with COPD, particularly those who require additional bronchodilation beyond what is provided by a single agent. The combination of ipratropium bromide, an anticholinergic, and albuterol sulfate, a beta-agonist, offers complementary mechanisms of action that enhance bronchodilation.

  • Efficacy : Clinical trials have demonstrated that this compound significantly improves lung function as measured by forced expiratory volume in one second (FEV1). In a pivotal study (study 1012.56), patients using this compound showed a greater improvement in FEV1 compared to those using ipratropium alone, with an increase of approximately 47 milliliters more in FEV1 after administration .

Treatment of Asthma

While primarily indicated for COPD, this compound can also be utilized in asthma management for patients who require multiple bronchodilator therapies. Its dual action helps alleviate symptoms and improve airflow in patients experiencing acute asthma exacerbations.

Study Overview

Several clinical studies have been conducted to evaluate the safety and efficacy of this compound:

  • Study 1012.56 : A 12-week phase III trial comparing this compound 20/100 mcg to ipratropium alone demonstrated non-inferiority in FEV1 improvement across dosing intervals. The study included 474 participants with moderate to severe COPD .
  • Study 1012.62 : A 48-week open-label study assessed patient acceptability and safety profiles compared to other inhalation therapies. Results indicated high patient satisfaction and comparable safety profiles across treatment groups .
Study NumberDurationPopulationKey Findings
1012.5612 weeksCOPD patientsSignificant improvement in FEV1 compared to ipratropium alone
1012.6248 weeksCOPD patientsHigh patient satisfaction and comparable safety profiles

Safety Profile

This compound has been generally well-tolerated among patients with COPD and asthma. Common side effects include dry mouth, headache, and dizziness; however, serious adverse events are rare. The product's formulation as a sterile solution minimizes microbiological risks associated with inhalation therapies .

Propiedades

Número CAS

1031840-23-9

Fórmula molecular

C46H74BrN3O13S

Peso molecular

989.1 g/mol

Nombre IUPAC

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide

InChI

InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1

Clave InChI

KVNRKLOLUZSPOE-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

SMILES canónico

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

Sinónimos

Albuterol Ipratropium
Albuterol Ipratropium Drug Combination
Albuterol, Ipratropium Drug Combination
albuterol-ipratropium
Albuterol-Ipratropium Drug Combination
Combination, Albuterol-Ipratropium Drug
Combination, Dey
Combivent
Combivent Respimat
Dey combination
Drug Combination, Albuterol-Ipratropium
Respimat, Combivent

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combivent Respimat
Reactant of Route 2
Combivent Respimat
Reactant of Route 3
Reactant of Route 3
Combivent Respimat
Reactant of Route 4
Combivent Respimat
Reactant of Route 5
Reactant of Route 5
Combivent Respimat
Reactant of Route 6
Combivent Respimat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.